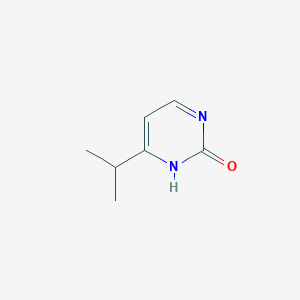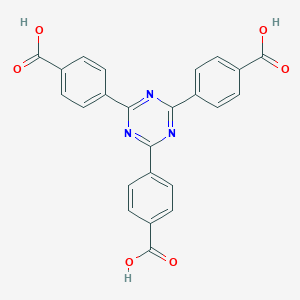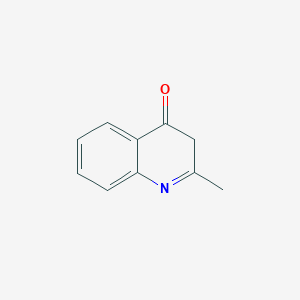
Diacétamide
Vue d'ensemble
Description
Diacetamide is an organic compound with the chemical formula C4H7NO2. It is a colorless crystalline solid that decomposes at certain temperatures and pressures. Diacetamide is a high boiling point solvent, soluble in water, ethanol, and ether solvents. It has an ester odor and is easily decomposed in a humid environment .
Applications De Recherche Scientifique
Diacetamide has several applications in scientific research, including:
Mécanisme D'action
Target of Action
Diacetamide, also known as N-Acetylacetamide or Bisacetylamine , is a small molecule with the formula C4H7NO2 Substances containing diacetamide fragments often act as model compounds that are biochemically significant and involved in hydrogen bonding with diverse substrates .
Mode of Action
It’s known that diacetamide can form intermolecular three-center hydrogen-bond (h-bond) interactions . These interactions occur when one hydrogen atom interacts with two acceptor atoms . This interaction is weaker in three-center H-bonds than in two-center H-bonds, suggesting a negative cooperativity .
Biochemical Pathways
It’s known that substances containing diacetamide fragments are involved in hydrogen bonding with diverse substrates . Hydrogen bonds play a crucial role in various biological processes, including enzyme catalysis, protein folding, and molecular recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diacetamide can be synthesized through the reaction of ethanolamine and acetic anhydride. This reaction produces diacetamide and ammonium sulfate as a by-product . Another method involves the use of a copper oxide catalyst in an amide exchange reaction .
Industrial Production Methods: In industrial settings, diacetamide is primarily produced through the reaction of ethanolamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of diacetamide .
Analyse Des Réactions Chimiques
Types of Reactions: Diacetamide undergoes various chemical reactions, including:
Hydrolysis: Diacetamide can be hydrolyzed to produce acetic acid and ethanolamine.
Oxidation and Reduction: Diacetamide can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent used in the hydrolysis of diacetamide.
Oxidation and Reduction:
Major Products Formed:
Comparaison Avec Des Composés Similaires
- N-Acetylacetamide
- Bisacetylamine
- Iminodioctyl-acetamide
- Methyliminodioctyl-acetamide
- Hexaoctynitrilotriacetamide
Propriétés
IUPAC Name |
N-acetylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBDPRIWBYHIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211549 | |
| Record name | Diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-77-4 | |
| Record name | N-Acetylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3GE4E3PRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of diacetamide?
A1: Diacetamide has the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize diacetamide?
A2: Infrared (IR) spectroscopy is widely employed to characterize diacetamide, particularly to study its different conformers. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, both in solution (1H, 13C) and solid-state (13C), is also utilized to analyze diacetamide and its derivatives. [, ] X-ray diffraction is crucial for determining the crystal structures of diacetamide and its complexes. [, ]
Q3: What are the characteristic vibrational bands of diacetamide?
A3: Key vibrational bands in the IR spectrum of diacetamide include the N–H stretching vibration, significantly affected by halogen substitution in complexes, and the N–H out-of-plane vibration. [] Additionally, the vibrational modes associated with characteristic imide frequencies provide insights into the molecule's behavior. []
Q4: How many crystal forms of diacetamide exist and how are they differentiated?
A4: Two crystal forms of diacetamide have been identified: form A and form B. These forms exhibit distinct infrared spectra due to rotational isomerism. [] The unstable form B is suggested to adopt a trans-trans planar structure of the –CONHCO– group. []
Q5: Can diacetamide isomerize in the solid state?
A5: Yes, diacetamide can undergo polymorphic transformation in the solid state. Calculations suggest a possible pathway for the transformation of trans-trans solid diacetamide into its trans-cis form, with relatively low energy barriers. [, ]
Q6: How do N-substituents influence the reactivity of diacetamide?
A6: N-aryldiacetamides are less reactive than unsubstituted diacetamide in gas-phase elimination reactions. This difference is attributed to the resonance stabilization of the lone pair of electrons on the nitrogen atom with either the carbonyl oxygen atoms or the aromatic ring. []
Q7: How does the conformation of diacetamide affect its protonation?
A7: Theoretical calculations predict that protonation of diacetamide is favored at the cis position with respect to the nitrogen atom due to a greater attractive potential. While the cis-trans conformer is most stable for unprotonated diacetamides, the trans-trans conformer is preferred upon protonation. []
Q8: What types of metal ions can diacetamide and its derivatives complex with?
A8: Diacetamide and its derivatives exhibit complexation with various metal ions, including lanthanides (Ln3+) [], alkali metals like sodium (Na+) [], alkaline earth metals like magnesium (Mg2+) [], transition metals like zinc (Zn2+), nickel (Ni2+) [], copper (Cu2+) [, ], and actinides like uranium (U6+) [, , ], neptunium (Np5+) [, ].
Q9: How does the structure of diacetamide derivatives affect their complexation strength with metal ions?
A9: The complexation strength of diacetamide derivatives with metal ions is influenced by several factors:
- Basicity of the amine nitrogen: Derivatives with electron-withdrawing groups, like CF3 in 2,2'-(trifluoroazanediyl)bis(N,N'-dimethylacetamide) (CF3ABDMA), exhibit weaker complexation due to the reduced basicity of the nitrogen. []
- "Effective" charge of the metal ion: Complexation strength generally follows the order UO22+ > Nd3+ > NpO2+, consistent with the effective charges of these ions. []
- Flexibility and denticity: The flexibility and denticity of the ligand can influence its ability to adopt favorable conformations for metal binding. [, ]
Q10: What are the potential applications of diacetamide derivatives in separation science?
A10: Derivatives like imino diacetamide styrene divinyl benzene (IDAA SDVB) resin show promise in separating molybdenum (Mo) from irradiated uranium–aluminium alloy. [] This resin exhibits high selectivity for Mo, even in the presence of other ions like iodine. [] Similarly, IDAA SDVB resin can effectively separate palladium (Pd) from simulated high level liquid waste (HLLW). []
Q11: How have computational methods been used to study diacetamide?
A11: Computational chemistry plays a vital role in understanding diacetamide:
- Conformation and energetics: Ab initio calculations, such as HF/6-31G and MP2/6-31G, help determine stable conformers, hydrogen bond interactions, and relative energies of diacetamide and its complexes with molecules like water and methanol. [, , ]
- Polymorphic transformations: Empirical atom-atom potential methods combined with ab initio calculations provide insights into possible reaction pathways and energy barriers involved in the solid-state transformation of diacetamide polymorphs. []
- Electronic structure and properties: Semi-empirical methods like PM3 are used to study the geometry, electronic structure, and properties of diacetamide derivatives. []
Q12: Can computational methods be used to predict the properties of diacetamide derivatives?
A12: Yes, computational methods offer valuable tools for predicting properties of diacetamide derivatives:
- Structure-activity relationships (SAR): By analyzing the electronic and steric effects of substituents, computational models can help establish relationships between the structure of diacetamide derivatives and their activity or properties. [, ]
- Binding affinities: Molecular docking studies can provide insights into the binding modes and affinities of diacetamide derivatives with target proteins. []
Q13: Have any diacetamide derivatives shown biological activity?
A13: Yes, some diacetamide derivatives exhibit biological activity:
- Antibacterial activity: N,N'-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- Antitumor activity: Polyphosphates containing diacetamide moieties, nucleic acid bases, and nitrogen mustard groups have been synthesized and evaluated for their antitumor activity. These polymers, particularly those containing 5-fluorouracil and nitrogen mustard, show promising results. []
- FAK inhibition: N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives have been identified as potential Focal Adhesion Kinase (FAK) inhibitors. Some of these compounds demonstrate high FAK enzyme inhibition and in vivo tumor growth suppression, suggesting their potential as anticancer agents. []
Q14: Are there any diacetamide derivatives with potential applications as radiotracers?
A14: Yes, some diacetamide derivatives show promise as radiotracers:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)



